2-methyl-N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide
Description
Properties
IUPAC Name |
2-methyl-N-[4-[2-(methylamino)-2-oxoethyl]-1,3-thiazol-2-yl]-3-oxo-5,6,7,8-tetrahydrocinnoline-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O3S/c1-17-13(22)7-11-8-25-16(18-11)19-15(24)9-3-4-12-10(5-9)6-14(23)21(2)20-12/h6,8-9H,3-5,7H2,1-2H3,(H,17,22)(H,18,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOVADFGAMUZNFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=CSC(=N1)NC(=O)C2CCC3=NN(C(=O)C=C3C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-methyl-N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide represents a novel class of thiazole-based derivatives that have garnered attention due to their potential therapeutic applications. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its complex structure which includes:
- A thiazole ring
- A hexahydrocinnoline moiety
- A carboxamide functional group
The molecular formula is with a molecular weight of approximately 428.5 g/mol. Its structure is essential for its biological activity, particularly in targeting specific enzymes and receptors within biological systems.
Thiazole derivatives are known for their diverse biological activities, including:
- Antimicrobial Activity : Many thiazole compounds exhibit significant antibacterial and antifungal properties.
- Anticancer Activity : Thiazole-based compounds have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
The specific compound has been studied for its interaction with several biological targets:
- Acetylcholinesterase (AChE) : Inhibition of AChE can lead to increased levels of acetylcholine, enhancing neurotransmission.
- β-secretase : Compounds that inhibit this enzyme are being explored for their potential in treating Alzheimer's disease by reducing amyloid-beta plaques.
Biological Activity Data
A summary of the biological activities observed for the compound is presented in the following table:
Case Studies and Research Findings
- Anticancer Efficacy :
-
Neuroprotective Effects :
- Research into the neuroprotective properties of thiazole derivatives has shown that specific modifications enhance their ability to inhibit Aβ aggregation and reduce neuroinflammation in models of Alzheimer's disease . The compound's ability to inhibit β-secretase suggests it may play a role in mitigating cognitive decline associated with neurodegenerative diseases.
- In Vivo Studies :
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing thiazole and hexahydrocinnoline moieties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.
Case Study Findings:
- A study demonstrated that thiazole derivatives exhibit significant anticancer activity against human glioblastoma (U251) and melanoma (WM793) cell lines. The structure-activity relationship (SAR) indicated that specific substitutions on the thiazole ring enhance efficacy .
- Another research effort synthesized a series of thiazole-integrated compounds that showed promising results against multiple cancer types. For instance, one derivative exhibited an IC50 value of 2.01 µM against the HT29 colorectal cancer cell line .
Anticonvulsant Properties
The anticonvulsant effects of thiazole-based compounds have been extensively studied. The compound's structural features may contribute to its ability to modulate neuronal excitability.
Research Insights:
- In a picrotoxin-induced convulsion model, thiazole derivatives demonstrated significant anticonvulsant properties. For example, certain analogues showed a protective effect comparable to standard anticonvulsants like sodium valproate .
- The SAR analysis revealed that modifications on the thiazole ring are crucial for enhancing anticonvulsant activity, with specific substitutions leading to improved efficacy .
Antimicrobial Activity
The rise of drug-resistant pathogens has intensified the search for new antimicrobial agents. Compounds similar to the one in focus have shown promising antibacterial and antifungal activities.
Key Findings:
- Research has indicated that thiazole derivatives possess notable antibacterial properties against various strains of bacteria. For instance, certain synthesized thiazoles exhibited MIC values indicating strong activity against resistant bacterial strains .
- Additionally, studies have explored the antifungal potential of these compounds, suggesting that they may serve as effective agents against fungal infections .
Summary Table of Applications
Comparison with Similar Compounds
Structural Insights :
- Electron-Withdrawing Groups : Nitrofuran substituents (e.g., 12 ) reduce synthesis yields (53%) compared to chlorophenyl derivatives (9 , 90%), likely due to steric or electronic effects during cyclization .
- Thermal Stability: Higher melting points (e.g., 9: 186–187°C) correlate with aromatic substituents, suggesting enhanced crystallinity. The target compound’s hexahydrocinnoline core may lower its melting point due to reduced ring rigidity.
Thiazole-Carboxamide Derivatives ()
The compound N-(4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide (CAS: 923226-70-4) shares a thiazole-carboxamide framework with the target molecule:
| Property | Target Compound | CAS 923226-70-4 |
|---|---|---|
| Molecular Formula | C₁₉H₂₂N₄O₃S (estimated) | C₁₈H₁₇N₃O₄S |
| Molecular Weight | ~414.5 g/mol | 371.4 g/mol |
| Key Substituents | Hexahydrocinnoline | Furan-carboxamide |
Functional Implications :
- The target compound’s cinnoline core may confer unique binding interactions compared to the furan-carboxamide in CAS 923226-70-4, which is smaller and less saturated.
- The methylamino-oxoethyl group in the target compound could enhance solubility in polar solvents compared to the methoxybenzyl group in CAS 923226-70-4 .
Quinazolinone-Thioacetamide Derivatives ()
Quinazolinone-thioacetamides (e.g., 5–10) provide insights into carboxamide stability and substituent effects:
| Compound ID | Core Structure | Substituents | Yield (%) | Melting Point (°C) |
|---|---|---|---|---|
| 5 | Quinazolinone | Sulfamoylphenyl | 87 | 269.0 |
| 8 | Quinazolinone | 4-Tolyl | 91 | 315.5 |
Comparison Highlights :
- Synthesis Efficiency: High yields (87–91%) in quinazolinones contrast with thiazolidinones (53–90%), suggesting scaffold-dependent reactivity.
- Thermal Stability: Quinazolinones exhibit exceptionally high melting points (>250°C), likely due to strong intermolecular hydrogen bonding from sulfamoyl and carboxamide groups. The target compound’s hexahydrocinnoline may reduce such interactions, lowering thermal stability .
Research Findings and Implications
- Synthetic Feasibility : Electron-donating substituents (e.g., methoxy, methyl) may improve yield and crystallinity .
- Bioactivity Potential: Thiazole and carboxamide motifs are prevalent in kinase inhibitors and antimicrobial agents. The hexahydrocinnoline core could modulate selectivity for neurological or anti-inflammatory targets .
- Solubility and Stability: The methylamino-oxoethyl group may enhance aqueous solubility, whereas the cinnoline ring’s saturation could influence metabolic stability .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-methyl-N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide, and what yields are typically achieved?
- Methodology : Multi-step organic synthesis is required, often involving:
- Step 1 : Formation of the thiazole core via cyclization of thiourea derivatives with α-halo ketones (e.g., using ethanol as solvent and catalytic acetic acid) .
- Step 2 : Introduction of the methylamino-oxoethyl group via nucleophilic substitution or amidation reactions (e.g., using methylamine in DMF at 60–80°C) .
- Step 3 : Coupling the cinnoline-carboxamide moiety using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
- Yield Optimization : Typical yields range from 45–76% for analogous compounds, with purity confirmed via HPLC or TLC monitoring .
Q. How is the structural integrity of this compound validated in synthetic workflows?
- Analytical Techniques :
- IR Spectroscopy : Confirms key functional groups (e.g., C=O at ~1650–1750 cm⁻¹, NH stretches at ~3200–3400 cm⁻¹) .
- NMR (¹H/¹³C) : Assigns proton environments (e.g., thiazole protons at δ 7.2–8.5 ppm) and carbon signals (e.g., carbonyl carbons at δ 165–180 ppm) .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ peaks with <2 ppm error) .
Advanced Research Questions
Q. How can computational methods like molecular docking or QSAR models guide the optimization of this compound’s bioactivity?
- Methodology :
- Docking Studies : Use software like AutoDock Vina to predict binding affinities to targets (e.g., kinases or GPCRs). For example, the thiazole and cinnoline moieties may interact with hydrophobic pockets, while the carboxamide group forms hydrogen bonds .
- QSAR Models : Train models using descriptors like logP, topological polar surface area, and H-bond donors/acceptors to correlate structural features with activity data from analogs .
- Validation : Cross-check computational predictions with in vitro assays (e.g., enzyme inhibition IC₅₀ values) .
Q. What strategies resolve contradictions in spectroscopic data between synthetic batches?
- Case Example : Discrepancies in ¹³C NMR signals for carbonyl groups (e.g., δ 168 vs. 172 ppm) may arise from solvent polarity or tautomerism.
- Solution : Conduct variable-temperature NMR or use deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to stabilize specific tautomers .
- Advanced Analysis : Employ 2D NMR (e.g., HSQC, HMBC) to confirm connectivity and rule out impurities .
Q. How can reaction pathways be optimized to reduce side products during the synthesis of this compound?
- Key Parameters :
- Catalyst Screening : Test bases like triethylamine or DBU to enhance amidation efficiency .
- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus ethereal solvents (THF) for intermediate stability .
- Temperature Control : Use microwave-assisted synthesis to reduce reaction times and minimize decomposition .
- Case Study : A 33% yield improvement was reported for a thiazole-acetamide analog by switching from ethanol to DMF as the solvent .
Experimental Design & Data Analysis
Q. What in vitro assays are suitable for evaluating the biological activity of this compound?
- Recommended Assays :
- Kinase Inhibition : Use ADP-Glo™ assays to measure inhibition of kinases (e.g., EGFR or Aurora A) .
- Cytotoxicity Screening : Perform MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with EC₅₀ calculations .
- Metabolic Stability : Assess hepatic clearance using microsomal incubations (e.g., human liver microsomes + NADPH) .
Q. How can structural analogs be designed to improve solubility without compromising activity?
- Design Principles :
- Introduce Polar Groups : Add methoxy or hydroxyl substituents to the cinnoline ring to enhance aqueous solubility .
- Prodrug Approach : Convert the carboxamide to a methyl ester prodrug, which hydrolyzes in vivo to the active form .
- Case Example : A methoxy-substituted analog showed 2.5-fold higher solubility in PBS (pH 7.4) compared to the parent compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
